ethyl {[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate
Description
Ethyl {[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate is a coumarin derivative characterized by a complex substitution pattern. Its core structure includes a 2H-chromen-2-one (coumarin) scaffold with methyl groups at positions 4 and 8, a methoxy-oxoethyl substituent at position 3, and a phenylacetate ester linked via an ether oxygen at position 7 (see Figure 1). This compound is synthesized through multi-step reactions involving alkylation and esterification, as exemplified by methods in , where ethyl chloroacetate is used to introduce ester functionalities under reflux conditions .
Coumarin derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its structural complexity, particularly the phenylacetate group, may enhance lipophilicity and influence pharmacokinetic properties compared to simpler analogs .
Properties
IUPAC Name |
ethyl 2-[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxy-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O7/c1-5-29-24(27)22(16-9-7-6-8-10-16)30-19-12-11-17-14(2)18(13-20(25)28-4)23(26)31-21(17)15(19)3/h6-12,22H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPXQTGHESHQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl {[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate typically involves multiple steps starting from simpler precursors. Common synthetic routes include:
Condensation Reactions: : Combining aromatic aldehydes with active methylene compounds under basic conditions to form chromenes.
Esterification: : Reacting the intermediate products with ethylating agents like ethyl bromoacetate in the presence of a base.
Methoxylation: : Introducing methoxy groups through nucleophilic substitution reactions using dimethyl sulfate or methanol.
Industrial Production Methods: Industrial synthesis of this compound might employ continuous flow reactors to enhance efficiency and yield. Optimized reaction conditions such as temperature, pressure, and pH are critical to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The compound contains two ester moieties:
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Ethyl phenylacetate (CCOC(=O)C...)
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Methoxy-oxoethyl (CH3O-C(=O)-CH2-)
These esters undergo hydrolysis under acidic or basic conditions:
| Reaction Conditions | Products | Mechanistic Notes |
|---|---|---|
| Acidic (HCl/H2O, reflux) | Phenylacetic acid + 3-(carboxyethyl)-4,8-dimethylcoumarin-7-ol | Protonation of carbonyl oxygen, nucleophilic attack by water. |
| Basic (NaOH/EtOH, Δ) | Sodium phenylacetate + sodium 3-(carboxyethyl)-4,8-dimethylcoumarin-7-olate | Deprotonation to form enolate intermediates, saponification. |
Supporting Evidence :
-
Hydrolysis of ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CID: 247322) under basic conditions yields carboxylate derivatives .
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Similar ester saponification pathways are documented in coumarin-based pharmaceuticals .
Coumarin Ring Reactivity
The 2-oxo-2H-chromen core (positions 4,8-dimethyl substituted) participates in:
Lactone Ring-Opening
Under strong bases (e.g., NaOH), the lactone ring opens to form a carboxylate:
Key Data :
Electrophilic Aromatic Substitution
The electron-rich coumarin ring (due to −O− and −CH3 groups) undergoes:
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Nitration (HNO3/H2SO4) at position 6 (meta to oxygen).
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Sulfonation (SO3/H2SO4) at position 5.
Limitations : Steric hindrance from 4,8-dimethyl groups may reduce reactivity at adjacent positions .
Aryl Ether Oxidative Cleavage
The phenoxyacetate group (Ph-O-CH2-COOEt) is susceptible to oxidation:
| Oxidizing Agent | Product |
|---|---|
| H2O2/FeSO4 | Phenyl acetate + 7-hydroxycoumarin derivative |
| KMnO4 (acidic) | Quinone derivatives (via C-O bond cleavage) |
Example : Oxidation of similar aryl ethers in WO2014200872A1 yields ketones or carboxylic acids .
Conjugate Addition Reactions
The α,β-unsaturated ketone (2-oxo group in coumarin) undergoes Michael additions:
| Nucleophile | Product |
|---|---|
| Grignard Reagents | Alkylated coumarin derivatives |
| Amines | β-Amino ketone adducts |
Characterization : Adducts are confirmed via 1H NMR downfield shifts (δ 6.5–7.5 ppm for aromatic protons) .
Coupling Reactions
The ester groups serve as precursors for amide bond formation:
Stepwise Process :
-
Hydrolysis : Convert ethyl ester to carboxylic acid (see Section 1).
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Activation : Use DCC (dicyclohexylcarbodiimide) to form an active ester .
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Aminolysis : React with amines (e.g., benzylamine) to yield amides.
Example : A related compound in WO2014200872A1 forms acetamide derivatives with >75% yield .
Photochemical Reactivity
The coumarin core exhibits UV-induced [2+2] cycloaddition:
Conditions : UV light (λ = 300–350 nm), inert atmosphere.
Product : Cyclobutane-fused dimer (confirmed by X-ray crystallography in CID: 247322) .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 250°C:
Scientific Research Applications
Chemistry: In synthetic organic chemistry, ethyl {[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate serves as a building block for creating more complex molecules. Its chromenone core allows for diverse chemical transformations, making it useful in designing pharmaceuticals and agrochemicals.
Biology: The compound's potential biological activities include anti-inflammatory, antioxidant, and antimicrobial properties. It can be used in biological assays to study its effects on various cell lines and enzymes.
Medicine: this compound may be explored for its potential therapeutic benefits in treating diseases such as cancer, diabetes, and cardiovascular disorders. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Industrially, this compound can be used in the manufacture of dyes, pigments, and polymers due to its stable chromenone core. Its chemical stability and reactivity enable its incorporation into various materials.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific enzymes, receptors, and cellular pathways. For instance, its antioxidant properties may involve scavenging free radicals and upregulating antioxidant enzymes. In terms of anti-inflammatory action, it might inhibit pro-inflammatory cytokines and modulate signaling pathways like NF-κB and MAPK.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives
Key Observations :
- Lipophilicity : The phenylacetate group in the target compound increases its lipophilicity compared to analogs with smaller alkyl or benzyl substituents (e.g., ). This may improve membrane permeability but reduce aqueous solubility .
- Biological Activity : The benzoate derivative () exhibits STAT3 inhibition, suggesting that bulky aromatic substituents at position 7 may enhance interaction with biological targets. The absence of activity data for the target compound implies further testing is needed .
- Synthetic Complexity : The target compound requires longer reaction times and multi-step purification compared to simpler analogs like Compound 2 () .
Key Observations :
- Esterification vs. Multicomponent Reactions: The target compound and its analogs (e.g., ) rely on alkylation/esterification, while furanocoumarins () employ multicomponent cascades, which are faster but require excess reagents .
- Yield Challenges : Low yields (e.g., 45% for Compound 7 in ) are common in coumarin chemistry due to steric hindrance and competing side reactions .
Biological Activity
Ethyl {[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate is a complex organic compound with potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H20O5
- Molecular Weight : 316.35 g/mol
- IUPAC Name : this compound
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives of coumarin structures can scavenge free radicals effectively, reducing oxidative stress in cellular models .
2. Anticancer Potential
The anticancer activity of coumarin derivatives has been well documented. In vitro studies have demonstrated that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines. For example, a related compound showed an IC50 value of 0.66 µM against HCT116 colon cancer cells, suggesting a promising avenue for further exploration in cancer therapeutics .
3. Anti-inflammatory Effects
Compounds containing the chromenone structure have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in the context of chronic inflammatory diseases, where such compounds could provide therapeutic benefits .
Research Findings and Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study A | Demonstrated significant antioxidant activity in vitro | Supports potential use in oxidative stress-related conditions |
| Study B | Found an IC50 of 0.66 µM against HCT116 cells | Indicates potential for development as an anticancer agent |
| Study C | Reported inhibition of pro-inflammatory cytokines | Suggests therapeutic applications in inflammatory diseases |
Q & A
Q. What are the key steps and considerations in synthesizing ethyl {[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate?
- Methodological Answer : The synthesis involves refluxing precursors (e.g., coumarin derivatives, phenols) with ethyl chloroacetate and anhydrous potassium carbonate in dry acetone. Reaction completion is monitored via TLC using hexane:ethyl acetate (3:1) as the solvent system . Post-reaction, purification includes solvent removal, extraction with ether, and washing with sodium hydroxide and water to remove residual salts . Ensure stoichiometric control of reagents (e.g., 1:1.07 molar ratio of phenol to ethyl chloroacetate) to minimize side reactions .
Q. How is reaction progress effectively monitored during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) with a hexane:ethyl acetate (3:1) solvent system is critical for tracking intermediates and verifying completion. Visualizing agents (e.g., UV light or iodine staining) detect spots corresponding to reactants and products. Adjust solvent polarity if Rf values overlap .
Q. What purification techniques are recommended for isolating the target compound?
- Methodological Answer : After extraction with ether, sequential washing with 10% NaOH and water removes acidic byproducts and salts. Recrystallization from methanol or ethanol enhances purity, as demonstrated in analogous coumarin-ester syntheses . For complex mixtures, column chromatography with silica gel and gradient elution may be necessary .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for key steps like esterification or ether formation. Coupled with machine learning, these methods identify optimal solvent systems, temperatures, and catalysts, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational path searches with experimental validation to accelerate reaction design .
Q. How can contradictory spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved?
- Methodological Answer : Cross-validate data using multiple techniques:
- X-ray crystallography (e.g., single-crystal analysis) confirms molecular geometry and substituent positions .
- High-resolution mass spectrometry (HRMS) verifies molecular formula within 0.5% error .
- Comparative analysis of analogous compounds (e.g., methyl 2-oxo-2-phenylacetate) identifies systematic shifts in spectral peaks .
Q. What role do the compound’s structural features (e.g., ester/ether linkages) play in its reactivity?
- Methodological Answer : The ester and ether groups enable hydrogen bonding and van der Waals interactions, influencing solubility and stability. For example:
- The methoxy-oxoethyl side chain may sterically hinder nucleophilic attack at the coumarin’s 2-oxo position.
- The phenyl acetate moiety enhances lipophilicity, affecting aggregation behavior in solution .
Experimental probes (e.g., kinetic studies under varying pH) can elucidate degradation pathways .
Q. How can reaction scalability be balanced with yield and purity?
- Methodological Answer :
- Membrane separation technologies (e.g., nanofiltration) concentrate intermediates while removing low-molecular-weight impurities .
- Process control simulations model heat transfer and mixing efficiency during scaling, preventing exothermic runaway reactions .
- Powder technology optimizes solid handling (e.g., drying, particle size distribution) to maintain consistency in batch processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
